2-((3-(Dimethylamino)propyl)amino)-4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid
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Overview
Description
2-((3-(Dimethylamino)propyl)amino)-4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a combination of functional groups, including dimethylamino, ethoxyphenyl, and oxobutanoic acid, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Dimethylamino)propyl)amino)-4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach is the reaction of 3-(dimethylamino)propylamine with 4-ethoxyphenyl isocyanate to form an intermediate urea derivative. This intermediate is then subjected to further reactions, such as hydrolysis and oxidation, to yield the final product. The reaction conditions often include the use of organic solvents like toluene or dimethylformamide, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-((3-(Dimethylamino)propyl)amino)-4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, ranging from -10°C to 100°C, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
2-((3-(Dimethylamino)propyl)amino)-4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals, polymers, and advanced materials with tailored properties.
Mechanism of Action
The mechanism by which 2-((3-(Dimethylamino)propyl)amino)-4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide: Similar in structure but lacks the oxobutanoic acid group.
4-Dimethylaminopyridine: Contains a dimethylamino group but has a different core structure.
N,N-Dimethyl-4-aminobutyric acid: Shares the dimethylamino and butanoic acid groups but differs in the ethoxyphenyl substitution.
Uniqueness
2-((3-(Dimethylamino)propyl)amino)-4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dimethylamino and ethoxyphenyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-[3-(dimethylamino)propylamino]-4-(4-ethoxyanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4/c1-4-24-14-8-6-13(7-9-14)19-16(21)12-15(17(22)23)18-10-5-11-20(2)3/h6-9,15,18H,4-5,10-12H2,1-3H3,(H,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVIQGJWHRFPHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCCN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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